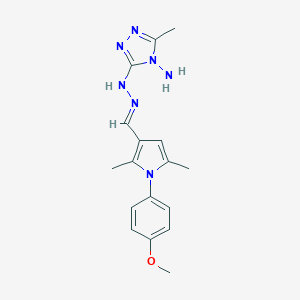
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone, also known as MPTP-H, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a multi-step process, and it has been found to possess a range of interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is not fully understood, but it is thought to involve the formation of a complex between 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone and its target molecule. In the case of copper ions, the binding of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to copper ions results in a change in the electronic properties of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone, which leads to an increase in fluorescence intensity. In the case of cancer cells, the anti-proliferative activity of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is thought to be due to the ability of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to have a range of interesting biochemical and physiological effects. In addition to its ability to selectively bind to copper ions and induce cell cycle arrest and apoptosis in cancer cells, 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has also been found to possess anti-inflammatory and antioxidant activity. These properties make 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone a potentially useful compound for the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is its ability to selectively bind to copper ions, which makes it a potentially useful compound for the detection of copper ions in biological and environmental samples. However, one of the limitations of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is that its synthesis is a multi-step process that can be time-consuming and difficult to scale up for large-scale production.
Orientations Futures
There are a number of potential future directions for research on 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone. One area of research could be the development of new fluorescent probes based on 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone for the detection of other metal ions. Another area of research could be the development of new anti-cancer drugs based on the structure of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone. Additionally, further research could be conducted to explore the anti-inflammatory and antioxidant properties of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone and its potential applications in the treatment of a range of diseases.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol to form 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone as a fluorescent probe for the detection of metal ions. 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been shown to selectively bind to copper ions, and this binding results in a significant increase in fluorescence intensity. This property has been exploited for the development of sensitive and selective sensors for the detection of copper ions in biological and environmental samples.
Another potential application of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone is in the field of cancer research. 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone has been found to possess anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the ability of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
Nom du produit |
1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone |
|---|---|
Formule moléculaire |
C17H21N7O |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-N-[(E)-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C17H21N7O/c1-11-9-14(10-19-21-17-22-20-13(3)24(17)18)12(2)23(11)15-5-7-16(25-4)8-6-15/h5-10H,18H2,1-4H3,(H,21,22)/b19-10+ |
Clé InChI |
CIIFLMIFCQOPBP-VXLYETTFSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=N/NC3=NN=C(N3N)C |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=NNC3=NN=C(N3N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302305.png)
![N'-[(5-{4-nitro-2-methoxyphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302306.png)
![N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302307.png)
![N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302308.png)
![N'-[(Z)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302309.png)
![N'-[(Z)-indol-3-ylidenemethyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302316.png)
![N'-[4-(diethylamino)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302317.png)
![N'-(4-pyridinylmethylene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302318.png)
![N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302319.png)
![N'-(3-iodo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302320.png)
![N'-(2-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302322.png)
![N'-{3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302324.png)
![N'-(3-phenyl-2-propenylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302326.png)
![N'-(3-bromo-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302327.png)